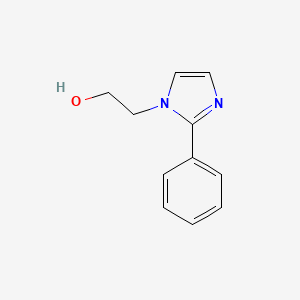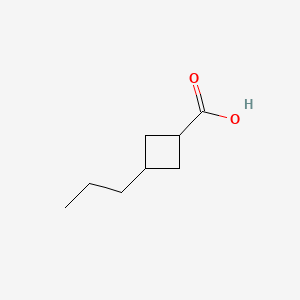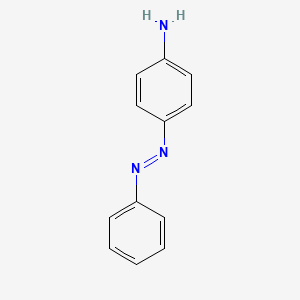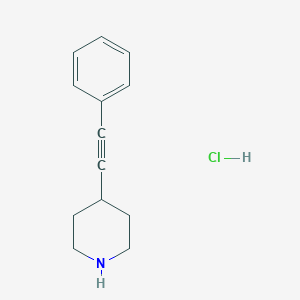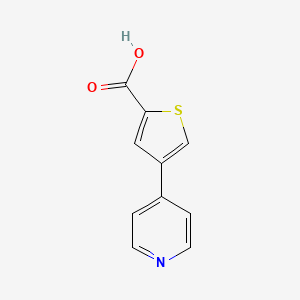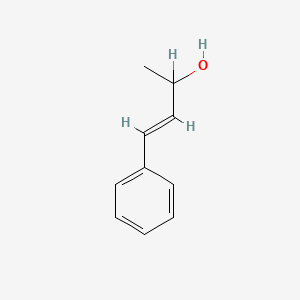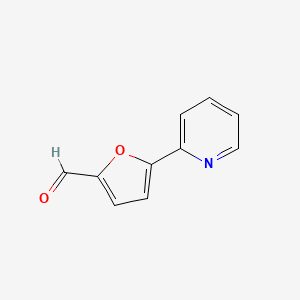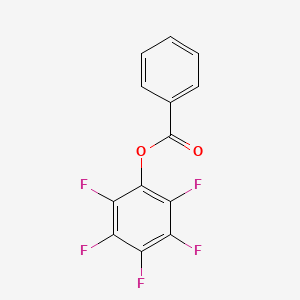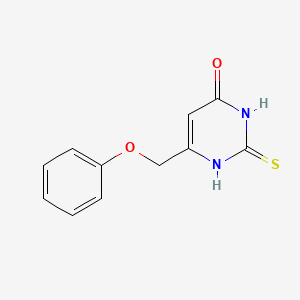
1,1,1-Trifluoro-2-phenylpropan-2-ol
Descripción general
Descripción
1,1,1-Trifluoro-2-phenylpropan-2-ol is a chemical compound that belongs to the class of organic compounds known as alcohols, characterized by the presence of a hydroxyl group (-OH). The trifluoro group attached to the terminal carbon of the propane chain significantly affects the chemical and physical properties of the molecule, making it an interesting subject for various chemical syntheses and applications.
Synthesis Analysis
The synthesis of compounds related to this compound involves several strategies. For instance, the synthesis of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, was achieved through lipase-mediated kinetic resolution, which provided high enantiomeric purity and allowed for further transformation into 1,1,1-trifluoro-2,3-epoxypropane . Another approach involved the hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts to produce enantiomerically pure 1,1,1-trifluoroalkan-2-ols .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, has been determined by X-ray structure analysis. This analysis revealed the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers, which is significant for the understanding of the compound's properties and potential applications in fluoro-containing materials .
Chemical Reactions Analysis
The chemical reactivity of this compound and its derivatives can be quite versatile. For example, the synthesis of 2-phenylperfluoropropene and its addition product, 1,1,1,3,3,3-hexafluoro-2-phenylpropane, was optimized from 1,1,1-trifluoroacetophenone, showcasing the potential for creating various fluorinated organic compounds . Additionally, the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes from related trifluoroalcohols demonstrated the utility of the trifluoroacetyl protecting group in minimizing side reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds derived from this compound are noteworthy. For instance, novel fluorinated polyimides synthesized from related monomers exhibited good solubility in polar organic solvents, high thermal stability, and outstanding mechanical properties . These materials also showed low dielectric constants and low water uptake, making them suitable for applications in the electronics industry .
Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis
1,1,1-Trifluoro-2-phenylpropan-2-ol has been utilized in stereocontrolled chemical synthesis. For instance, Shimizu, Sugiyama, and Fujisawa (1996) demonstrated its conversion into 1,1,1-trifluoro-2,3-epoxypropane, highlighting its utility in producing complex molecular structures with high enantiomeric purity (Shimizu, Sugiyama, & Fujisawa, 1996).
Enantioselective Synthesis
The compound has also been a subject in the field of enantioselective synthesis. Kuroki et al. (2000) achieved highly enantioselective synthesis of trifluoroalkan-2-ols, including this compound, using hydrogenation and chiral ruthenium catalysts, underscoring its importance in creating optically active compounds (Kuroki, Asada, Sakamaki, & Iseki, 2000).
Chemical Synthesis Optimization
In chemical synthesis, it plays a role in the optimization of reaction conditions. Bhadury et al. (1997) described the optimization of synthesizing 2-phenylperfluoropropene and its derivatives from 1,1,1-trifluoroacetophenone, showing its utility in refining chemical processes (Bhadury, Pant, Palit, & Jaiswal, 1997).
Influence on Radical Persistency
Mugnaini and Lucarini (2007) investigated the effect of this compound on the persistency of sec-alkyl peroxy radicals. Their study showed that it can significantly increase the lifetime of these radicals, indicating its potential in radical chemistry (Mugnaini & Lucarini, 2007).
Diastereoisomers Synthesis
Dufrasne and Néve (2005) described a method for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes starting from a related compound, highlighting its role in the preparation of complex organic structures (Dufrasne & Néve, 2005).
Study of Physicochemical Properties
Fioroni et al. (2003) used a related trifluoropropan-2-ol to study the impact of trifluoromethyl groups on the physicochemical properties of fluorinated organic molecules, demonstrating its importance in understanding molecular interactions in solutions (Fioroni, Burger, Mark, & Roccatano, 2003).
Palladium-Catalyzed Cycloisomerization
Zhang, Zhao, and Lu (2007) demonstrated its use in the palladium-catalyzed synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, reflecting its versatility in organometallic chemistry (Zhang, Zhao, & Lu, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1-trifluoro-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUUEULUXBVXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276263 | |
| Record name | 1,1,1-trifluoro-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79756-81-3, 426-54-0 | |
| Record name | alpha-Methyl-o-(trifluoromethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079756813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-trifluoro-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)
